1-Bromo-3-(1-methoxycyclobutyl)benzene

Description

Structural Context within Contemporary Organic Chemistry

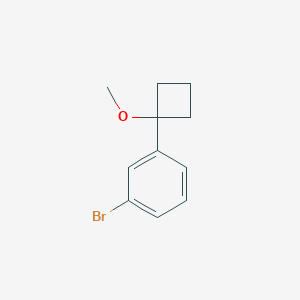

1-Bromo-3-(1-methoxycyclobutyl)benzene is a substituted aromatic compound with the molecular formula C11H13BrO. nih.gov Its structure is characterized by a benzene (B151609) ring substituted at the 1 and 3 positions with a bromine atom and a 1-methoxycyclobutyl group, respectively. This arrangement places it within the class of meta-substituted aryl halides. The presence of both a halogenated aromatic ring and a strained, ether-containing cycloalkane moiety makes it a compelling subject for study in modern organic synthesis and medicinal chemistry.

Significance of Aryl Halides as Synthetic Handles

Aryl halides, and specifically aryl bromides, are foundational building blocks in organic synthesis. The carbon-bromine bond in compounds like 1-Bromo-3-(1-methoxycyclobutyl)benzene serves as a versatile "synthetic handle," enabling a wide array of chemical transformations. This reactivity is primarily exploited in transition-metal-catalyzed cross-coupling reactions, which have revolutionized the construction of complex organic molecules.

These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Some of the most prominent examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds or introduce alkyl, alkenyl, or alkynyl groups. researchgate.net

Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Coupling with terminal alkynes to produce aryl alkynes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.

Stille Coupling: Reaction with organostannanes.

The utility of aryl bromides in these reactions stems from their optimal balance of reactivity and stability. They are generally more reactive than aryl chlorides and more cost-effective and stable than aryl iodides, making them a popular choice for many synthetic applications. organic-chemistry.orgacs.org The presence of the bromine atom in 1-Bromo-3-(1-methoxycyclobutyl)benzene, therefore, pre-disposes this molecule to be a valuable intermediate for the synthesis of a diverse range of more complex structures.

Role of Strained Cycloalkanes and Ethers in Advanced Molecular Design

The inclusion of small, strained ring systems like cyclobutane (B1203170) in molecular design has gained considerable traction, particularly in the field of medicinal chemistry. The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, possesses unique structural and electronic properties. nih.gov These properties can impart favorable characteristics to drug candidates, including:

Improved Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible acyclic or larger ring systems.

Enhanced Potency and Selectivity: The rigid, three-dimensional structure of the cyclobutane moiety can lead to more precise interactions with biological targets. vulcanchem.com

Favorable Physicochemical Properties: The incorporation of a cyclobutane ring can influence a molecule's lipophilicity, solubility, and other properties relevant to drug absorption, distribution, metabolism, and excretion (ADME).

The methoxy (B1213986) group attached to the cyclobutane ring in 1-Bromo-3-(1-methoxycyclobutyl)benzene introduces an ether functionality. Ethers are common motifs in pharmaceuticals and can act as hydrogen bond acceptors, influencing a molecule's solubility and binding affinity. The combination of the strained cyclobutane and the methoxy group creates a unique substituent that can explore chemical space in ways that more traditional groups cannot.

Research Landscape and Knowledge Gaps Pertaining to 1-Bromo-3-(1-methoxycyclobutyl)benzene

Despite the clear potential of 1-Bromo-3-(1-methoxycyclobutyl)benzene as a building block in organic synthesis and medicinal chemistry, a comprehensive survey of the scientific literature reveals a significant knowledge gap. There is a notable absence of published research specifically detailing the synthesis, reactivity, or applications of this particular compound.

While the individual components of the molecule—the aryl bromide and the methoxycyclobutyl group—are well-studied in their respective contexts, their combination in this specific arrangement has not been the subject of dedicated investigation. This presents both a challenge and an opportunity for the chemical research community.

The lack of specific data means that the properties and reactivity of 1-Bromo-3-(1-methoxycyclobutyl)benzene must be inferred from the known behavior of analogous compounds. It is reasonable to predict that the compound would readily participate in the cross-coupling reactions typical of aryl bromides. However, the influence of the 1-methoxycyclobutyl substituent on the kinetics and regioselectivity of these reactions remains to be experimentally determined.

Future research in this area could focus on:

Developing efficient and scalable synthetic routes to 1-Bromo-3-(1-methoxycyclobutyl)benzene.

Exploring the scope of its participation in various cross-coupling reactions.

Synthesizing libraries of derivatives for screening in medicinal chemistry programs.

Investigating the conformational properties imparted by the methoxycyclobutyl group.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(1-methoxycyclobutyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-13-11(6-3-7-11)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJVUOBYINTZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Pathways of 1 Bromo 3 1 Methoxycyclobutyl Benzene

Reactivity of the Aryl Bromide Functionality

The aryl bromide portion of the molecule is a versatile handle for a variety of synthetic transformations. Its reactivity is modulated by the presence of the 1-methoxycyclobutyl group at the meta-position.

Transition Metal-Catalyzed Cross-Coupling as a Substrate for Further Derivatization

Aryl halides are cornerstone substrates for transition metal-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi-res.commdpi.com 1-Bromo-3-(1-methoxycyclobutyl)benzene is an excellent candidate for such transformations, enabling extensive derivatization.

The general catalytic cycle for these reactions, particularly with palladium catalysts, involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.

Transmetalation : A nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin compound) exchanges its organic group with the halide on the palladium center.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new bond and regenerating the Pd(0) catalyst. youtube.com

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling : Reaction with an organoboron species (boronic acid or ester) to form a new C-C bond. wikipedia.org This is widely used for creating biaryl structures. nih.gov

Buchwald-Hartwig Amination : Coupling with primary or secondary amines to form aryl amines. organic-chemistry.orglibretexts.orgwikipedia.org This reaction has largely replaced harsher classical methods for C-N bond formation. wikipedia.org

Sonogashira Coupling : Reaction with a terminal alkyne to produce an alkynylated aromatic compound.

Heck Coupling : Reaction with an alkene to form a substituted alkene.

The 1-methoxycyclobutyl substituent, being at the meta position, exerts a minimal steric effect on the bromine atom, allowing for efficient oxidative addition. Its electronic influence is primarily inductive, which does not significantly hinder the catalytic cycle. A variety of palladium catalysts, often employing specialized phosphine (B1218219) ligands, can be used to achieve high yields and functional group tolerance. organic-chemistry.orgacs.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Aryl Amine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | Aryl Alkyne |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., NEt₃) | Aryl Alkene |

Nucleophilic Aromatic Substitution Reactivity in Substituted Bromoarenes

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. wikipedia.org However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. byjus.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orglibretexts.org

For 1-Bromo-3-(1-methoxycyclobutyl)benzene, the SNAr mechanism is highly unfavorable under typical conditions. The 1-methoxycyclobutyl group is not a strong electron-withdrawing group, and its meta position prevents it from participating in resonance stabilization of a negative charge at the ipso-carbon. libretexts.org Therefore, direct attack by a nucleophile on the carbon bearing the bromine is energetically disfavored. libretexts.org

An alternative mechanism, the elimination-addition (benzyne) mechanism , can occur under forcing conditions, typically involving a very strong base like sodium amide (NaNH₂) in liquid ammonia. lasalle.edulibretexts.org

Elimination : The strong base abstracts a proton from a carbon ortho to the bromine atom. This is the rate-determining step. Subsequent elimination of the bromide ion generates a highly reactive and strained intermediate called benzyne (B1209423). makingmolecules.comlibretexts.org

Addition : The nucleophile (e.g., NH₂⁻) then rapidly attacks one of the two carbons of the benzyne's triple bond. Protonation of the resulting aryl anion by the solvent (e.g., NH₃) yields the final product. makingmolecules.com

In the case of 3-bromoanisole, a related compound, reaction with NaNH₂ leads to a mixture of meta- and para-substituted products. stackexchange.comchemicalforums.com The regioselectivity of the nucleophilic attack on the benzyne intermediate is influenced by the inductive effect of the methoxy (B1213986) group, which stabilizes an adjacent carbanion. stackexchange.com A similar outcome would be expected for 1-Bromo-3-(1-methoxycyclobutyl)benzene, leading to a mixture of regioisomeric products.

Radical Reactions Involving Aryl Halides

The carbon-bromine bond in aryl halides can undergo homolytic cleavage to generate aryl radicals, which are versatile intermediates in organic synthesis. acs.org These reactions often proceed via a radical chain mechanism.

A classic method for the reductive dehalogenation of aryl bromides involves the use of tin hydrides, such as tributyltin hydride (Bu₃SnH), with a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org However, due to the toxicity of tin compounds, numerous tin-free methods have been developed. nih.govacs.org These modern methods often utilize photochemical or base-promoted pathways to generate the aryl radical. acs.orgacs.orgorganic-chemistry.org

The general mechanism for a radical chain dehalogenation is:

Initiation : A radical initiator generates a reactive radical species.

Propagation :

The initiator radical abstracts the halogen atom from the aryl halide, forming an aryl radical.

The aryl radical abstracts a hydrogen atom from a hydrogen donor (e.g., a thiol, silane, or the solvent), yielding the dehalogenated arene and a new radical that continues the chain. organic-chemistry.orgorganic-chemistry.org

Termination : Two radical species combine to end the chain.

Beyond simple reduction, the generated aryl radical can be trapped by other molecules to form new C-C or C-heteroatom bonds, a process known as a radical-mediated coupling reaction. oup.com

Reactivity of the Cyclobutyl Ring System

The four-membered cyclobutyl ring is characterized by significant ring strain, which is a primary driver of its reactivity. libretexts.orgwikipedia.org This strain arises from non-ideal bond angles (approximately 88° instead of the ideal 109.5°) and torsional strain from eclipsing C-H bonds, although the ring puckers into a "butterfly" conformation to relieve some of this torsional strain. wikipedia.orglibretexts.org

Ring-Opening Reactions and Strain-Release Pathways

The inherent strain energy of the cyclobutane (B1203170) ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. nih.gov The release of this strain provides a strong thermodynamic driving force for such transformations. nih.gov

For a substituted cyclobutane like the one in the title compound, ring-opening can be initiated in several ways:

Thermal Homolysis : At high temperatures, C-C bonds within the ring can break homolytically to form a 1,4-diradical intermediate.

Acid-Catalyzed Heterolysis : The presence of the methoxy group can facilitate acid-catalyzed ring opening. Protonation of the methoxy oxygen would make it a good leaving group (methanol), potentially leading to the formation of a cyclobutyl cation. This cation could then rearrange or be trapped by a nucleophile, often with concomitant ring opening to form a more stable acyclic carbocation.

Transition Metal-Mediated Opening : Transition metals can insert into a C-C bond of the cyclobutane ring, forming a metallacyclopentane intermediate, which can undergo further reactions like reductive elimination or β-hydride elimination.

These ring-opening pathways provide synthetic routes to functionalized acyclic structures that might be difficult to access otherwise.

Regioselective and Stereoselective Functionalization of the Cyclobutyl Ring

Direct functionalization of the C-H bonds on a cyclobutane ring is a significant challenge due to the increased s-character and strength of these bonds compared to those in unstrained alkanes. nih.gov However, advances in C-H activation and functionalization methodologies have made this more feasible. acs.org

Directed C-H Functionalization : While the title compound lacks a classical directing group, the aryl substituent itself can influence the regioselectivity of C-H functionalization. Reactions catalyzed by rhodium or palladium can selectively target C-H bonds at positions C1 or C3 of an arylcyclobutane, depending on the catalyst and ligand system used. nih.govnih.gov

Radical Functionalization : Free-radical halogenation, for instance, could occur on the cyclobutyl ring, with selectivity often favoring the tertiary C1 position due to radical stability.

The stereoselective synthesis and functionalization of cyclobutanes are crucial for creating complex molecules with defined three-dimensional structures. mdpi.comnih.gov Methods to achieve this include:

[2+2] Cycloadditions : A primary method for constructing the cyclobutane core, which can be performed with high stereocontrol using chiral catalysts or templates. mdpi.com

Ring Contractions : Stereospecific contraction of larger rings, such as pyrrolidines, can yield highly substituted cyclobutanes. nih.govacs.org

Diastereoselective Functionalization : For a pre-existing cyclobutane, the substituents already on the ring will direct the approach of incoming reagents. The bulky aryl group on 1-Bromo-3-(1-methoxycyclobutyl)benzene would likely direct new substituents to the opposite face of the ring, leading to a specific diastereomer. rsc.orgresearchgate.net

These strategies allow for the controlled installation of multiple stereocenters on the congested cyclobutane scaffold, a common motif in natural products and pharmaceuticals. nih.gov

C-H Functionalization Strategies on Cyclobutyl Derivatives

The functionalization of C–H bonds on cyclobutane rings represents a powerful strategy for molecular editing, allowing for the direct introduction of new functional groups onto the strained carbocyclic scaffold. nih.govacs.org Due to the increased s-character of C-H bonds in cyclobutanes, these transformations can be challenging but offer novel synthetic routes. nih.gov Catalyst-controlled C–H functionalization is of particular interest, as the ability to select which C–H bond reacts by choosing the right catalyst provides significant opportunities in organic synthesis. nih.gov

Rhodium(II) catalysts have been effectively employed for intermolecular C–H insertion reactions of rhodium-bound carbenes into cyclobutane rings. nih.gov The selectivity of these reactions is highly dependent on the ligand framework of the dirhodium catalyst. By modulating the catalyst's structure, it is possible to differentiate between the C–H bonds at various positions on the cyclobutane ring, such as the C1 and C3 positions, enabling regiodivergent synthesis of 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.gov

Palladium(II)-catalyzed C–H functionalization is another prominent strategy, often relying on directing groups to achieve high regioselectivity. chemrxiv.orgresearchgate.netnih.gov Native functional groups within the substrate, such as tertiary alkylamines or carboxamides, can direct the palladium catalyst to a specific C–H bond, typically at the γ-position. chemrxiv.orgnih.gov For instance, aminomethyl-cyclobutane derivatives have been successfully arylated using aryl boronic acids in the presence of a palladium catalyst and an N-acetyl amino acid ligand. chemrxiv.orgnih.gov This approach forges a new carbon-aryl bond with excellent enantioselectivity and diastereoselectivity. chemrxiv.org The C–H bonds in cyclobutanes are generally less reactive than those in cyclopropanes due to having less sp² character, which can influence reaction yields. nih.gov

The table below summarizes key findings in catalyst-controlled C-H functionalization of cyclobutane derivatives.

| Catalyst System | Directing Group | Position Functionalized | Reaction Type | Key Findings | Reference |

| Rhodium(II) Carbenoid | None (Substrate Control) | C1 or C3 | C-H Insertion | Catalyst structure dictates regioselectivity between C1 and C3. | nih.gov |

| Palladium(II) | Tertiary Alkylamine | γ-position | Arylation | Native amine group directs C-H cleavage; high enantioselectivity. | chemrxiv.orgnih.gov |

| Palladium(II) | Carboxylic Acid | γ-position | Arylation | Enables transannular arylation, overcoming preference for β-activation. | nih.gov |

| Rhodium(III) | Heteroatom on Substrate | - | Acylation | C-H activation coupled with C-C cleavage of cyclobutenones. | rsc.org |

Mechanochemical Activation and Degradation Implications

Mechanochemistry, which utilizes mechanical force to induce chemical transformations, offers a solvent-free alternative to traditional solution-based reactions. researchgate.netrsc.org Ball milling is a common technique where the mechanical energy from grinding can activate otherwise stable bonds, such as the C–Br bond in aryl bromides. rsc.orgrsc.org This activation can facilitate reactions that are difficult to achieve in solution, including the generation of aryl radicals or organometallic reagents from unactivated metals. researchgate.netrsc.org

For a molecule like 1-bromo-3-(1-methoxycyclobutyl)benzene, the aryl bromide moiety is susceptible to mechanochemical activation. Studies have shown that ball milling can effectively reduce aryl halides, including bromides, to form aryl radicals. researchgate.net This process can be catalyzed by piezoelectric materials which induce electron transfer under mechanical stress. researchgate.net The generated aryl radical can then participate in various carbon-carbon bond-forming reactions. rsc.org This solvent-free approach can minimize side reactions like dehalogenation that are often observed in solution-phase reactions. rsc.org

However, the high energy input during mechanochemical processing also carries implications for degradation. nih.govmdpi.com The mechanical force can lead to the cleavage of covalent bonds, resulting in the decomposition of the starting material. mdpi.com For brominated compounds, mechanochemical treatment can lead to debromination. nih.gov Research on brominated flame retardants in waste printed circuit boards has demonstrated that ball milling promotes the cleavage of C-Br bonds, leading to their degradation. nih.gov Therefore, while mechanochemical activation of the C-Br bond in 1-bromo-3-(1-methoxycyclobutyl)benzene is a viable strategy for functionalization, careful control of conditions such as milling time, frequency, and the presence of co-grinding agents is necessary to balance desired reactivity with potential degradation pathways. nih.govmdpi.com

| Mechanochemical Method | Substrate Type | Activation Pathway | Potential Outcome | Degradation Implication | Reference |

| Ball Milling with Piezoelectric Catalyst | Aryl Bromides/Iodides | Consecutive Mechanical-force-induced Electron Transfer (ConMET) | Aryl Radical Formation | Potential for C-Br bond scission and molecule fragmentation. | researchgate.net |

| Ball Milling with Zero-Valent Metals | Aryl Halides | Surface activation of metal for oxidative addition | Organometallic Reagent Formation | Can proceed without bulk solvents, reducing waste. | rsc.org |

| Planetary Ball Milling | Brominated Flame Retardants | Mechanical Force-Induced Debromination | C-Br Bond Cleavage | Increased milling time leads to higher debromination efficiency. | nih.gov |

Reactivity of the Ether Linkage

The ether linkage in 1-bromo-3-(1-methoxycyclobutyl)benzene, specifically the methoxy group attached to a tertiary carbon of the cyclobutane ring, is a key site of chemical reactivity, particularly under acidic conditions.

Acid-Catalyzed Cleavage Mechanisms of Alkyl Aryl Ethers

The methoxy group in the title compound is attached to a tertiary carbon atom of the cyclobutyl ring. Ethers containing a tertiary alkyl group are readily cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) via a mechanism that involves a stable carbocation intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction typically proceeds through an SN1 pathway. libretexts.orgmasterorganicchemistry.comwikipedia.org

The mechanism involves three main steps:

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by the strong acid, converting the methoxy group into a good leaving group (an oxonium ion). masterorganicchemistry.comfiveable.me

Formation of a Carbocation: The protonated ether undergoes cleavage of the tertiary carbon-oxygen bond. This step is facilitated by the formation of a relatively stable tertiary cyclobutyl carbocation and the departure of methanol. libretexts.orgfiveable.me

Nucleophilic Attack: The halide anion (Br⁻ or I⁻) generated from the acid then acts as a nucleophile, attacking the tertiary carbocation to form the corresponding tertiary alkyl halide. libretexts.orgwikipedia.org

It is important to note that a competing E1 elimination reaction can also occur from the tertiary carbocation intermediate, leading to the formation of an alkene (1-(3-bromophenyl)cyclobut-1-ene) and methanol, particularly when using acids with poorly nucleophilic conjugate bases. libretexts.orglibretexts.org

| Reagent | Mechanism | Typical Products | Notes | Reference |

| HBr or HI | SN1 | Tertiary alkyl halide + Methanol | Favored due to the stability of the tertiary carbocation. | libretexts.orglibretexts.orgwikipedia.org |

| Trifluoroacetic Acid (CF₃COOH) | E1 | Alkene + Methanol | Favored when the acid's conjugate base is a poor nucleophile. | libretexts.orglibretexts.org |

| Strong Acid (General) | SN1 / E1 | Mixture of substitution and elimination products | The product ratio depends on the specific acid, solvent, and temperature. | masterorganicchemistry.comfiveable.me |

Functionalization at the Methoxy Group

Functionalization of the methoxy group in 1-bromo-3-(1-methoxycyclobutyl)benzene primarily involves its cleavage, a reaction known as O-demethylation, to yield the corresponding tertiary alcohol. chem-station.com This transformation is synthetically valuable as it unmasks a hydroxyl group, which can be used for further molecular modifications. While strong protic acids like HBr are effective, other reagents offer milder conditions or different selectivities. chem-station.comcommonorganicchemistry.com

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid and one of the most effective reagents for cleaving aryl and alkyl methyl ethers. chem-station.comcommonorganicchemistry.comrsc.org The reaction proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen. This coordination weakens the C-O bond and facilitates nucleophilic attack by a bromide ion on the methyl group, releasing bromomethane (B36050) and forming a borate (B1201080) ester intermediate, which is subsequently hydrolyzed during workup to give the alcohol. chem-station.comrsc.org These reactions are often performed at low temperatures to control reactivity. chem-station.com

Nucleophilic Reagents: Strong nucleophiles, particularly thiolates, can also be used for O-demethylation. chem-station.comcommonorganicchemistry.com In this SN2-type reaction, a thiolate anion (e.g., from ethanethiol (B150549) or dodecanethiol) directly attacks the methyl carbon of the methoxy group, displacing the tertiary alkoxide. chem-station.com This method is advantageous as it avoids strongly acidic conditions. The reactions are typically carried out in polar aprotic solvents like DMF or NMP at elevated temperatures. chem-station.com

| Reagent Class | Specific Reagent | Mechanism | Typical Conditions | Key Advantage | Reference |

| Lewis Acids | Boron Tribromide (BBr₃) | Lewis acid coordination, followed by SN2 attack by Br⁻ | DCM, -78 °C to RT | High efficiency, mild conditions, tolerates other functional groups. | chem-station.comrsc.org |

| Protic Acids | 47% Hydrobromic Acid (HBr) | Protonation, followed by SN2 attack by Br⁻ | High temperature (~130 °C), often with acetic acid as co-solvent. | Simple and common method. | chem-station.com |

| Nucleophiles | Ethanethiol (EtSH) + Base | SN2 attack by thiolate on methyl group | Polar aprotic solvent (e.g., NMP), high temperature. | Avoids strong acids, useful for acid-sensitive substrates. | chem-station.com |

| Oxidizing Agents | 2-Iodoxybenzoic acid (IBX) | Intramolecular oxygen transfer | Stoichiometric amounts of reagent. | Offers an alternative oxidative pathway for demethylation. | rsc.org |

Strategic Applications in Complex Molecule Synthesis

Utilization as a Key Intermediate in Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful construction of complex molecular architectures. 1-Bromo-3-(1-methoxycyclobutyl)benzene serves as a crucial intermediate, providing a synthetically versatile platform for the introduction of the 3-(1-methoxycyclobutyl)phenyl moiety into a target molecule. The presence of the aryl bromide allows for a wide array of subsequent cross-coupling reactions, while the methoxycyclobutyl group can be retained as a key structural feature or be further modified.

The synthesis of this intermediate itself can be envisioned through several routes, often involving the functionalization of a pre-existing benzene (B151609) ring. The order of introduction of the bromo and the methoxycyclobutyl substituents is a critical consideration, governed by the directing effects of the groups and the reaction conditions employed.

Design and Synthesis of Conformationally Restricted Scaffolds

The incorporation of rigid structural elements into drug candidates is a widely employed strategy to enhance binding affinity and selectivity for biological targets. The 1-methoxycyclobutyl group in 1-Bromo-3-(1-methoxycyclobutyl)benzene introduces a three-dimensional, conformationally restricted scaffold. This feature is particularly advantageous in medicinal chemistry, where pre-organizing the conformation of a ligand can minimize the entropic penalty upon binding to a receptor. The cyclobutyl ring, with its defined puckered conformations, imparts a degree of rigidity that is often sought after in the design of novel therapeutic agents. The methoxy (B1213986) group can also play a role in modulating the electronic properties and potential hydrogen bonding interactions of the final molecule.

Precursors for Diverse Functional Group Transformations via the Aryl Bromide Handle

The aryl bromide functionality of 1-Bromo-3-(1-methoxycyclobutyl)benzene is a versatile "handle" for a multitude of functional group transformations. This halogen atom can be readily converted into a variety of other substituents through well-established organometallic cross-coupling reactions. These transformations are fundamental to modern organic synthesis and allow for the construction of complex carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions Utilizing the Aryl Bromide Handle

| Reaction Name | Catalyst/Reagents | Bond Formed | Resulting Functional Group |

| Suzuki Coupling | Pd catalyst, boronic acid/ester | C-C | Aryl, Alkyl, etc. |

| Heck Coupling | Pd catalyst, alkene | C-C | Alkenyl |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | C-C | Alkynyl |

| Buchwald-Hartwig Amination | Pd catalyst, amine | C-N | Arylamine |

| Stille Coupling | Pd catalyst, organostannane | C-C | Aryl, Alkyl, etc. |

| Negishi Coupling | Pd or Ni catalyst, organozinc reagent | C-C | Aryl, Alkyl, etc. |

This wide range of possible transformations enables chemists to introduce diverse functionalities at the 3-position of the phenyl ring, thereby systematically modifying the properties of the resulting molecules for various applications, including the optimization of biological activity in drug discovery programs.

Contributions to Chemical Space Exploration through Unique Structural Motifs

The exploration of novel chemical space is a critical endeavor in the search for new molecules with desired properties, from pharmaceuticals to materials science. The unique structural motif of the 1-methoxycyclobutyl group attached to a phenyl ring, as present in 1-Bromo-3-(1-methoxycyclobutyl)benzene, represents a departure from more commonly explored substituents. The introduction of such sp³-rich, three-dimensional fragments is a current trend in medicinal chemistry aimed at improving the physicochemical properties and novelty of compound libraries.

By serving as a building block for the synthesis of new compound libraries, 1-Bromo-3-(1-methoxycyclobutyl)benzene contributes to the expansion of accessible chemical space. The combination of the rigid cyclobutyl ring and the versatile aryl bromide handle allows for the generation of a diverse set of molecules with unique three-dimensional shapes and substitution patterns, increasing the probability of discovering novel bioactive compounds.

Computational and Theoretical Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure of molecules like 1-bromo-3-(1-methoxycyclobutyl)benzene. chemrxiv.orgrsc.org These methods provide deep insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

A primary focus of such a study would be the interplay of the electronic effects of the substituents on the benzene (B151609) ring. The bromine atom is known to exert a dual electronic influence: it is electronegative and thus withdraws electron density from the ring through the sigma bond (an inductive effect), while its lone pairs can donate electron density to the pi-system of the ring (a resonance or mesomeric effect). libretexts.org Similarly, the methoxy (B1213986) group is a strong electron-donating group through resonance, which significantly influences the electron density distribution in the aromatic ring. libretexts.orgresearchgate.net The 1-methoxycyclobutyl group as a whole would be expected to have a combined steric and electronic impact.

Key electronic properties that would be calculated to characterize the molecule's electronic structure are summarized in the table below. These parameters are crucial for predicting the molecule's behavior in chemical reactions. For instance, the energies of the HOMO and LUMO orbitals are fundamental in Frontier Molecular Orbital (FMO) theory, which explains reaction pathways and selectivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

| Calculated Property | Significance in Characterizing Electronic Structure |

|---|---|

| Molecular Orbital Energies (HOMO, LUMO) | Determine the molecule's ability to donate or accept electrons and are key predictors of reactivity. |

| Electron Density Distribution | Reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential that are susceptible to intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer interactions between filled and vacant orbitals within the molecule, providing insights into hyperconjugative and resonance effects. |

| Atomic Charges (e.g., Mulliken, Hirshfeld) | Quantify the partial charge on each atom, offering a simplified picture of the charge distribution. |

Mechanistic Probing of Reaction Pathways through Computational Methods

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental means alone. numberanalytics.comnih.gov For 1-bromo-3-(1-methoxycyclobutyl)benzene, computational methods would be invaluable for predicting its behavior in various chemical transformations, such as electrophilic aromatic substitution, which is a hallmark reaction of benzene and its derivatives. numberanalytics.comresearchgate.net

The general approach to computationally probing a reaction pathway involves the following steps:

Identification of Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized to find their lowest energy geometries.

Location of Transition States (TS): A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in a vibrational analysis. Locating the TS is crucial for determining the activation energy of a reaction.

DFT calculations, often in conjunction with a suitable basis set, are the workhorse for these types of investigations. researchgate.netrsc.org For example, in studying the electrophilic bromination of 1-bromo-3-(1-methoxycyclobutyl)benzene, computational methods could be used to determine the relative activation energies for substitution at the different available positions on the benzene ring, thereby predicting the regioselectivity of the reaction. The directing effects of the bromo and methoxycyclobutyl substituents would be quantitatively assessed through these calculations.

Conformational Analysis and Energy Landscape Mapping for Cyclobutyl-Substituted Systems

The presence of a flexible cyclobutyl group in 1-bromo-3-(1-methoxycyclobutyl)benzene introduces conformational complexity. The cyclobutyl ring is not planar and can adopt a puckered conformation to relieve ring strain. Furthermore, the methoxy group attached to the cyclobutyl ring and the entire substituent's orientation relative to the benzene ring can vary. Understanding the conformational preferences and the energy barriers between different conformers is essential, as the reactivity and properties of the molecule can be conformation-dependent.

Computational methods are ideally suited for mapping the conformational energy landscape of such molecules. researchgate.netsapub.org A typical computational workflow for conformational analysis includes:

Systematic or Stochastic Conformational Search: This involves generating a large number of possible conformations by systematically rotating the rotatable bonds or by using molecular dynamics or Monte Carlo simulations.

Geometry Optimization: Each of the generated conformers is then subjected to geometry optimization to find the nearest local energy minimum.

Energy Calculation and Ranking: The energies of the optimized conformers are calculated at a high level of theory to determine their relative stabilities.

Transition State Searching for Conformational Interconversion: To understand the dynamics of conformational changes, the transition states connecting the low-energy conformers are located, and the corresponding energy barriers are calculated.

The results of such an analysis would provide a detailed picture of the preferred three-dimensional structure of 1-bromo-3-(1-methoxycyclobutyl)benzene and the ease with which it can change its shape.

Prediction of Reactivity and Selectivity in Chemical Transformations

A key goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions before they are carried out in the laboratory. rsc.orgpurechemistry.org For 1-bromo-3-(1-methoxycyclobutyl)benzene, theoretical calculations can provide valuable predictions for a range of transformations.

Selectivity: In electrophilic aromatic substitution reactions, the positions at which substitution occurs (ortho, meta, or para to the existing substituents) are determined by a combination of electronic and steric factors. purechemistry.orgrsc.org The methoxy group is a known ortho, para-director, while the bromine atom is also an ortho, para-director. studymind.co.uk Computational modeling of the reaction intermediates (the sigma complexes or Wheland intermediates) for substitution at each possible position can be used to predict the regioselectivity. The relative energies of these intermediates are a good indicator of the preferred reaction pathway. nih.gov

The steric bulk of the 1-methoxycyclobutyl substituent would also play a crucial role in directing incoming reagents, likely disfavoring substitution at the ortho positions due to steric hindrance. rsc.org Computational models can accurately capture these steric effects.

The following table summarizes how computational approaches can be used to predict reactivity and selectivity:

| Predicted Property | Computational Approach | Key Factors Analyzed |

|---|---|---|

| Reactivity | Calculation of frontier molecular orbital energies and analysis of ground-state electronic properties. | HOMO energy, charge distribution on aromatic carbons. |

| Regioselectivity | Calculation of the relative energies of reaction intermediates (e.g., sigma complexes) for substitution at different ring positions. | Relative stability of carbocation intermediates, steric hindrance from substituents. |

| Stereoselectivity | Analysis of the transition state structures leading to different stereoisomeric products. | Diastereomeric transition state energies. |

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-(1-methoxycyclobutyl)benzene?

The synthesis typically involves nucleophilic substitution or coupling reactions. A key intermediate is 1-bromo-3-methoxybenzene (m-bromoanisole), which can undergo cyclobutylation via Grignard or organometallic reagents. For example:

- Cyclobutylation : Reacting m-bromoanisole with a cyclobutyl Grignard reagent (e.g., cyclobutylmagnesium bromide) under anhydrous THF at −78°C to form the cyclobutyl intermediate.

- Methoxy Group Introduction : Subsequent oxidation or alkylation steps to install the methoxy group on the cyclobutane ring.

Critical parameters include reaction temperature, solvent polarity, and catalyst selection (e.g., Pd for cross-coupling). Yields vary between 40–70% depending on steric hindrance .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- NMR Spectroscopy : H and C NMR are essential for confirming the methoxycyclobutyl moiety. The cyclobutyl protons typically show upfield shifts (δ 1.5–2.5 ppm) due to ring strain, while the methoxy group appears as a singlet near δ 3.3 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 255.02 for CHBrO).

- X-ray Crystallography : Used to resolve steric configurations, particularly the cyclobutyl ring’s puckering angle .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

The bromine atom is highly electrophilic, making it susceptible to SAr (nucleophilic aromatic substitution) or cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Key considerations:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity in SAr.

- Catalysts : Pd(PPh) or CuI for coupling with aryl boronic acids or amines.

- Byproducts : Competing elimination (e.g., dehydrohalogenation) may occur if base strength is excessive .

Advanced Research Questions

Q. How can contradictory data in reaction outcomes (e.g., low yields or unexpected products) be systematically addressed?

- Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading, stoichiometry). For example, a Plackett-Burman design can identify critical factors in Suzuki-Miyaura couplings.

- Mechanistic Studies : Employ O-labeling or kinetic isotope effects to trace methoxy group stability under reaction conditions.

- Side Reaction Analysis : LC-MS or GC-MS to detect intermediates (e.g., debrominated byproducts from reductive elimination) .

Q. What strategies enhance the stability of 1-Bromo-3-(1-methoxycyclobutyl)benzene in long-term storage?

- Light Sensitivity : Store in amber vials under inert gas (Ar/N) to prevent photodegradation.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset (~150°C). Refrigeration (4°C) is recommended for prolonged storage.

- Hydrolysis Mitigation : Add molecular sieves to anhydrous solvents (e.g., THF, EtO) to suppress methoxy group hydrolysis .

Q. How is this compound utilized in pharmaceutical scaffold development?

- Fragment-Based Drug Design : The cyclobutyl group introduces conformational rigidity, enhancing binding to kinase pockets (e.g., EGFR inhibitors).

- Prodrug Synthesis : The methoxy group can be demethylated in vivo to generate phenolic metabolites with enhanced solubility.

- Biological Screening : In vitro assays (e.g., CYP450 inhibition) assess metabolic stability. Recent studies report IC values of 2.3 µM against CYP3A4, suggesting moderate hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.